molecular formula C14H19NO4 B14020833 2,3-Dimethylpentan-3-yl 4-nitrobenzoate CAS No. 55705-67-4

2,3-Dimethylpentan-3-yl 4-nitrobenzoate

Cat. No.: B14020833
CAS No.: 55705-67-4
M. Wt: 265.30 g/mol
InChI Key: XXABLVUBIHSPHJ-UHFFFAOYSA-N
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Description

2,3-Dimethylpentan-3-yl 4-nitrobenzoate is an organic compound with the molecular formula C₁₄H₁₉NO₄ It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2,3-dimethylpentan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylpentan-3-yl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2,3-dimethylpentan-3-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpentan-3-yl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2,3-Dimethylpentan-3-yl 4-aminobenzoate.

    Hydrolysis: 4-nitrobenzoic acid and 2,3-dimethylpentan-3-ol.

    Nucleophilic Addition: Tertiary alcohols.

Scientific Research Applications

2,3-Dimethylpentan-3-yl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethylpentan-3-yl 4-nitrobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may undergo enzymatic hydrolysis to release 4-nitrobenzoic acid and 2,3-dimethylpentan-3-ol. The released 4-nitrobenzoic acid can then participate in various biochemical pathways, exerting its effects through interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its potential use in drug development highlight its significance in scientific research .

Properties

CAS No.

55705-67-4

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

2,3-dimethylpentan-3-yl 4-nitrobenzoate

InChI

InChI=1S/C14H19NO4/c1-5-14(4,10(2)3)19-13(16)11-6-8-12(9-7-11)15(17)18/h6-10H,5H2,1-4H3

InChI Key

XXABLVUBIHSPHJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(C)C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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